molecular formula C12H18O2 B11743003 1-Vinylcyclohexyl methacrylate

1-Vinylcyclohexyl methacrylate

Cat. No.: B11743003
M. Wt: 194.27 g/mol
InChI Key: BOJKPTHXXLQGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Vinylcyclohexyl methacrylate: is an organic compound that belongs to the family of methacrylates It is characterized by the presence of a vinyl group attached to a cyclohexyl ring, which is further connected to a methacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Vinylcyclohexyl methacrylate can be synthesized through various methods. One common approach involves the esterification of methacrylic acid with 1-vinylcyclohexanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified .

Chemical Reactions Analysis

Types of Reactions: 1-Vinylcyclohexyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize through free radical mechanisms to form polymers with desirable properties.

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Substitution: The methacrylate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Polymerization: Produces poly(this compound) with applications in coatings and adhesives.

    Oxidation: Forms epoxides or hydroxylated derivatives.

    Substitution: Yields substituted methacrylates with varied functional groups.

Scientific Research Applications

1-Vinylcyclohexyl methacrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-vinylcyclohexyl methacrylate primarily involves its polymerization behavior. The vinyl group undergoes free radical polymerization, leading to the formation of long polymer chains. The methacrylate moiety provides sites for further functionalization, allowing the creation of polymers with specific properties. The molecular targets and pathways involved include the initiation, propagation, and termination steps of free radical polymerization .

Comparison with Similar Compounds

Uniqueness: 1-Vinylcyclohexyl methacrylate is unique due to the presence of both a vinyl group and a cyclohexyl ring, which imparts distinct polymerization characteristics and potential for creating materials with unique mechanical and thermal properties.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(1-ethenylcyclohexyl) 2-methylprop-2-enoate

InChI

InChI=1S/C12H18O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h4H,1-2,5-9H2,3H3

InChI Key

BOJKPTHXXLQGOW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1(CCCCC1)C=C

Origin of Product

United States

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